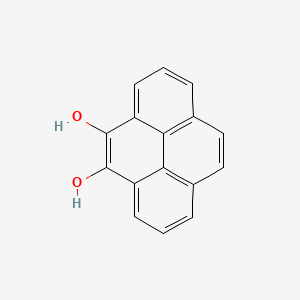

4,5-Dihydroxypyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dihydroxypyrene is a chemical compound that is a part of the phenanthrenes group . It is also known as cis-4,5-Dihydroxy-4,5-dihydropyrene . The molecular formula of this compound is C16H12O2 .

Synthesis Analysis

The synthesis of this compound involves a one-pot direct reduction of a carbonyl group of pyrene-4,5-dione with sodium dithionite to be converted to a diol intermediate . This process is followed by the diarylation of this compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12 (16 (15)18)14 (10)13 (9)11/h1-8,15-18H/t15-,16+ . The average mass of this compound is 236.26530 .Chemical Reactions Analysis

The degradation of this compound involves several steps. After dehydrogenation, pyrene is transformed into cis 4-5-dihydroxy-4-5-dihydropyrene . This is subsequently converted to pyrene cis 4-5 dihydrodiol . This later is rearomatizated and subsequent ring cleavage dioxygenation resulting in the formation of 4-5 dicarboxyphenanthrene .Wissenschaftliche Forschungsanwendungen

Mutagenicity Enhancement : 4,5-Dihydroxypyrene, identified in metabolites of pyrene by rat liver microsomal fraction, can intensively enhance the mutagenicity of 2-acetylaminofluorene (AAF) (Okamoto & Yoshida, 1981).

Bile Metabolite Identification : In the bile of rats treated with pyrene, compounds such as pyrene and tran8-4,5-dihydro-4,5-dihydroxypyrene were identified, suggesting their potential role in pyrene metabolism (Walker & Hope, 1964).

Fungal Metabolism : The basidiomycete Crinipellis stipitaria metabolizes pyrene into metabolites including trans-4,5-dihydro-4,5-dihydroxypyrene, indicating a detoxification process for polycyclic aromatic hydrocarbons by this fungus (Lange et al., 1994).

Macrocycles Synthesis : The synthesis of 1,8-pyrenylene-ethynylene macrocycles involved the use of 1,8-dibromo-4,5-dialkoxypyrenes, highlighting the chemical versatility of dihydroxypyrene derivatives (Venkataramana et al., 2011).

Spectroelectrochemical Sensor Application : this compound has been used in spectroelectrochemical sensors for the detection of organic compounds, showcasing its utility in analytical chemistry (Pinyayev et al., 2010).

Electrolysis Mechanism Study : Studies of 8-hydroxypyrene-1,3,6-trisulfonic acid, a related compound, have helped in understanding the electrolysis mechanism for the development of spectroelectrochemical sensors (Andrews et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Future studies on the anaerobic degradation of pyrene would be a great initiative to understand and address the degradation mechanism pathway . Although some strains are identified to degrade pyrene in reduced or total absence of oxygen, the degradation pathway of more than 90% remains unclear and incomplete . Additionally, the present review recommends the use of the combination of various strains of anaerobic fungi and a fungi consortium and anaerobic bacteria to achieve maximum efficiency of the pyrene biodegradation mechanism .

Eigenschaften

CAS-Nummer |

83500-79-2 |

|---|---|

Molekularformel |

C16H10O2 |

Molekulargewicht |

234.25 g/mol |

IUPAC-Name |

pyrene-4,5-diol |

InChI |

InChI=1S/C16H10O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,17-18H |

InChI-Schlüssel |

UKDSXSFLFJKPSJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |

Kanonische SMILES |

C1=CC2=C3C(=C1)C(=C(C4=CC=CC(=C43)C=C2)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)

![[(1S,2S,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B1240707.png)

![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)